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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity profile of Tofacitinib

(formerly CP-690,550), a Janus kinase (JAK) inhibitor, with its activity against other kinase

families. The information is intended for researchers, scientists, and drug development

professionals to facilitate a deeper understanding of Tofacitinib's mechanism of action and

potential off-target effects.

Executive Summary
Tofacitinib is an oral, small-molecule inhibitor that primarily targets the Janus kinase family,

playing a key role in signaling pathways that regulate immune cell function and hematopoiesis.

[1][2] While initially developed as a selective JAK3 inhibitor, further studies have demonstrated

its activity against other JAK family members, classifying it as a pan-JAK inhibitor with

predominant activity against JAK1 and JAK3.[3][4] Understanding its cross-reactivity with other

kinases is crucial for predicting its full therapeutic potential and anticipating potential adverse

effects. This guide summarizes the quantitative data on Tofacitinib's kinase selectivity, details

the experimental protocols used for these assessments, and visualizes the relevant signaling

pathways.

Kinase Selectivity Profile of Tofacitinib
The selectivity of Tofacitinib has been extensively characterized using various in vitro kinase

assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values
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against the primary JAK targets and a selection of off-target kinases identified through broader

kinome screening.

Table 1: Tofacitinib Activity against Janus Kinase (JAK) Family

Kinase IC50 (nM) Reference

JAK1 3.2 [4]

JAK2 4.1 [4]

JAK3 1.6 [4]

TYK2 16 - 34 [5]

Table 2: Tofacitinib Off-Target Kinase Activity (Selected)

Biochemical assays have been employed to determine the broader kinase selectivity of

Tofacitinib. While a comprehensive list of all tested kinases is extensive, the following table

highlights some of the notable off-target kinases. It's important to note that in cellular assays,

Tofacitinib shows greater selectivity for JAK1 and JAK3 over JAK2.[4]
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Kinase Family Kinase
IC50 (nM) / %
Inhibition @
concentration

Reference

Tyrosine Kinase LCK >10000 [6]

Tyrosine Kinase LYN 5600 [6]

Tyrosine Kinase SRC >10000 [6]

Serine/Threonine

Kinase
ROCK2 1600 [6]

Serine/Threonine

Kinase
PIM1 300 [6]

Serine/Threonine

Kinase
MINK1 340 [6]

Serine/Threonine

Kinase
MST2 410 [6]

Note: The data presented is a compilation from various sources and assay conditions may

differ. For detailed interpretation, refer to the original publications.

Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.

KINOMEscan™ Assay
The KINOMEscan™ platform is a competition-based binding assay used to quantitatively

measure the interaction of a compound with a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized,

active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to

the immobilized ligand is measured using quantitative PCR (qPCR) of the DNA tag.

Methodology:
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Preparation of Affinity Beads: Streptavidin-coated magnetic beads are treated with a

biotinylated small-molecule ligand to generate the affinity resin.

Binding Reaction: The DNA-tagged kinase, the liganded affinity beads, and the test

compound (at various concentrations) are combined in a binding buffer.

Incubation: The reaction plate is incubated at room temperature with shaking for 1 hour to

allow the binding to reach equilibrium.

Washing: The affinity beads are washed to remove unbound protein.

Elution: The bound kinase is eluted from the beads.

Quantification: The concentration of the eluted kinase is measured by qPCR of the DNA tag.

Data Analysis: The amount of kinase measured by qPCR is plotted against the compound

concentration to determine the dissociation constant (Kd) or the percentage of inhibition at a

specific concentration.

ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the activity of a

kinase by quantifying the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is performed, and then

the remaining ATP is depleted. In the second step, the ADP is converted to ATP, which is then

used to generate a luminescent signal. The light output is proportional to the ADP concentration

and, therefore, to the kinase activity.

Methodology:

Kinase Reaction: The kinase, substrate (e.g., a peptide or protein), ATP, and the test

compound (at various concentrations) are incubated together in a reaction buffer.

ADP-Glo™ Reagent Addition: After the kinase reaction, the ADP-Glo™ Reagent is added to

terminate the kinase reaction and deplete the remaining ATP.
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Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert

ADP to ATP and to generate a luminescent signal via a luciferase reaction.

Luminescence Measurement: The luminescence is measured using a luminometer.

Data Analysis: The luminescent signal is plotted against the compound concentration to

determine the IC50 value, which is the concentration of the inhibitor required to reduce the

kinase activity by 50%.[7]

Signaling Pathway Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the primary

signaling pathway of Tofacitinib and a general workflow for kinase profiling.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://pubs.acs.org/doi/10.1021/acsomega.9b02800
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857361?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Space

Cell Membrane Intracellular Space

Nucleus

Cytokine

Cytokine Receptor

Binding

JAK

Activation

STAT

Phosphorylation

p-STAT (Dimer)

Dimerization

DNA

Translocation

Tofacitinib

Inhibition

Gene Transcription

Activation

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857361?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assay Preparation

Screening

Data Analysis

Results

Test Compound
(e.g., Tofacitinib)

Competition Binding Assay
(e.g., KINOMEscan)

Panel of Purified Kinases

Quantification
(e.g., qPCR)

IC50 / Kd Determination

Kinase Selectivity Profile Off-Target Identification

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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